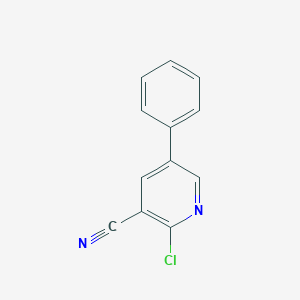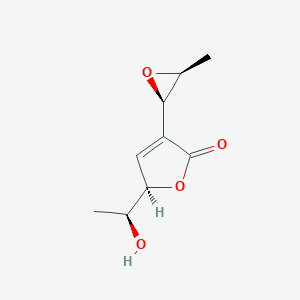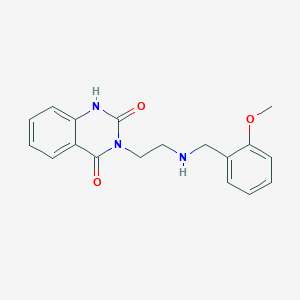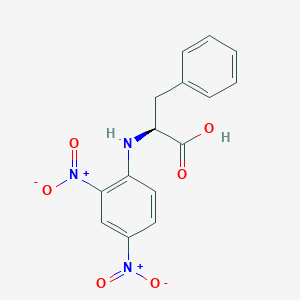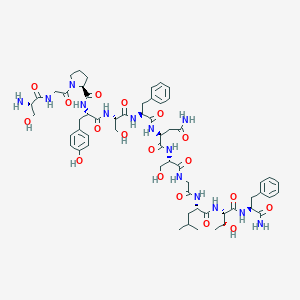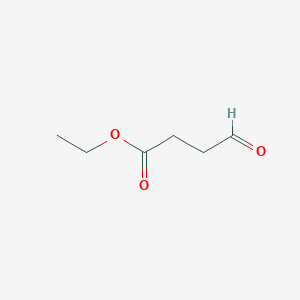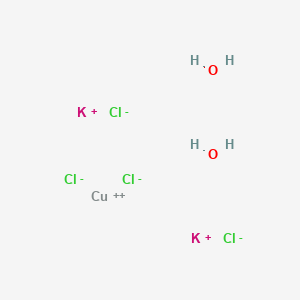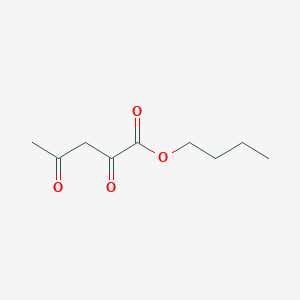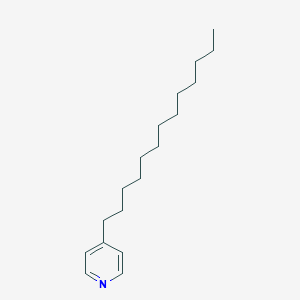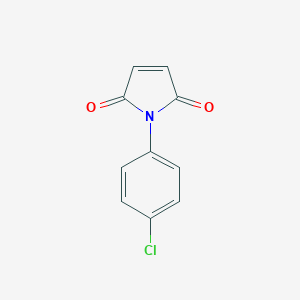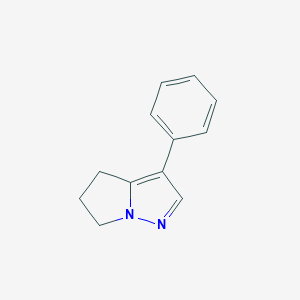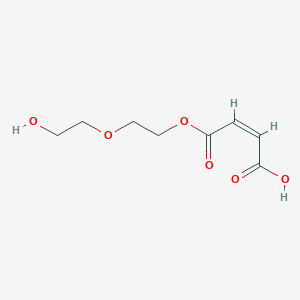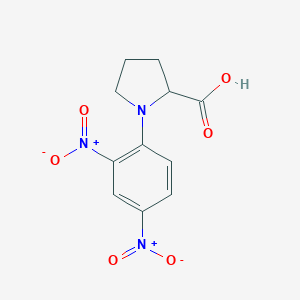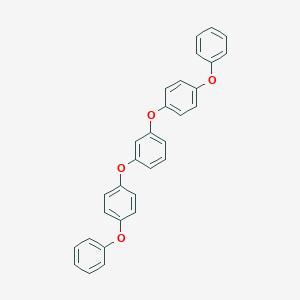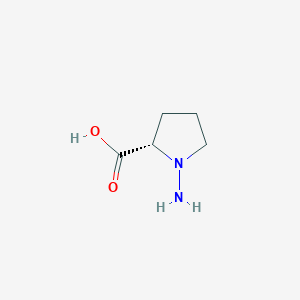
1-Aminoproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminoproline is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. This compound is a proline analog that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 1-Aminoproline is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes. Additionally, 1-Aminoproline has been shown to enhance the activity of certain enzymes, suggesting that it may have a modulatory effect on enzyme activity.
Effets Biochimiques Et Physiologiques
1-Aminoproline has been shown to have various biochemical and physiological effects. This compound has been shown to enhance the activity of certain enzymes, which may have implications for the development of new drugs. Additionally, 1-Aminoproline has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Aminoproline in lab experiments include its high yield of synthesis and its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the study of 1-Aminoproline. One potential direction is the development of new drugs based on the biochemical and physiological effects of this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-Aminoproline and its potential applications in scientific research. Finally, the synthesis of novel analogs of 1-Aminoproline may lead to the development of new compounds with enhanced activity and potential therapeutic applications.
Conclusion:
In conclusion, 1-Aminoproline is a proline analog that has potential applications in scientific research. This compound has been synthesized through various methods and has been shown to have biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 1-Aminoproline and its potential applications in the development of new drugs.
Méthodes De Synthèse
The synthesis of 1-Aminoproline can be achieved through several methods. One of the most common methods involves the reaction of proline with ammonia and formaldehyde. Another method involves the reaction of N-acylproline with sodium borohydride. These methods have been studied extensively and have been shown to produce high yields of 1-Aminoproline.
Applications De Recherche Scientifique
1-Aminoproline has been studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various peptides and has been shown to enhance the activity of certain enzymes. Additionally, 1-Aminoproline has been used in the synthesis of various drugs and has been studied for its potential as a drug target.
Propriétés
Numéro CAS |
10139-25-0 |
|---|---|
Nom du produit |
1-Aminoproline |
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(2S)-1-aminopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m0/s1 |
Clé InChI |
OUCUOMVLTQBZCY-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](N(C1)N)C(=O)O |
SMILES |
C1CC(N(C1)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)N)C(=O)O |
Synonymes |
1-amino-D-proline 1-aminoproline 1-aminoproline, (L)-isomer N-aminoproline trans-4-aminoproline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



